molecular formula C25H30N4O5S2 B12151248 ethyl 1-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate

ethyl 1-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate

Cat. No.: B12151248
M. Wt: 530.7 g/mol
InChI Key: ILKGGINQQACXOT-MNDPQUGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring. Key structural attributes include:

  • Z-configuration of the exocyclic double bond between the thiazolidinone and pyrido-pyrimidinone moieties .
  • 3-(3-Ethoxypropyl) substituent on the thiazolidinone ring, which enhances lipophilicity.
  • Molecular weight: 458.6 g/mol; LogP (XLogP3): 2.2, indicating moderate hydrophobicity .

Properties

Molecular Formula

C25H30N4O5S2

Molecular Weight

530.7 g/mol

IUPAC Name

ethyl 1-[3-[(Z)-[3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C25H30N4O5S2/c1-3-33-15-7-12-29-23(31)19(36-25(29)35)16-18-21(26-20-8-5-6-11-28(20)22(18)30)27-13-9-17(10-14-27)24(32)34-4-2/h5-6,8,11,16-17H,3-4,7,9-10,12-15H2,1-2H3/b19-16-

InChI Key

ILKGGINQQACXOT-MNDPQUGUSA-N

Isomeric SMILES

CCOCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)OCC)/SC1=S

Canonical SMILES

CCOCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)OCC)SC1=S

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 1-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the thiazolidinone ring, followed by the formation of the pyrido[1,2-a]pyrimidine core. The final step involves the esterification of the piperidine carboxylate group with ethyl alcohol. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 1-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It may be investigated for its therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The thiazolidinone and pyrido[1,2-a]pyrimidine moieties are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Substituent Variations on the Thiazolidinone Ring

Analogues differ primarily in the substituents on the thiazolidinone ring, which influence physicochemical and biological properties:

Compound Name / CAS No. Substituent on Thiazolidinone Molecular Weight (g/mol) XLogP3 Key Features
Target Compound 3-(3-Ethoxypropyl) 458.6 2.2 Enhanced lipophilicity due to ethoxy chain
361996-85-2 3-(3-Methoxypropyl) ~444.5* ~1.8* Reduced hydrophobicity vs. ethoxy analogue
372974-19-1 3-Butyl ~456.6* ~3.0* Higher LogP due to alkyl chain
374097-55-9 3-(Tetrahydrofurfurylmethyl) ~500.7* ~1.5* Polar tetrahydrofuran group improves solubility

*Estimated based on structural differences.

  • Ethoxypropyl vs. Methoxypropyl: The ethoxy group increases lipophilicity (LogP 2.2 vs.
  • Ethoxypropyl vs. Butyl : The butyl chain (LogP ~3.0) may improve tissue penetration but increase metabolic instability .

Pyrido[1,2-a]pyrimidin-4-one Modifications

Variations in the pyrido-pyrimidinone moiety also impact activity:

  • 2-(4-Methylpiperazinyl) group (e.g., 361996-85-2 ): Enhances basicity, which may improve solubility in acidic environments.

Chromatographic Behavior and Intramolecular Interactions

  • The Z-configuration of the exocyclic double bond in the target compound likely stabilizes intramolecular interactions, as seen in flavonoid analogues where hydrogen bonding (HB) affects retention times .
  • Thioxo (C=S) groups in thiazolidinone rings may engage in weak HB, influencing HPLC retention and solubility .

Antioxidant and Antimicrobial Potential

  • Thiazolidinone derivatives are known for antioxidant and antimicrobial activities. The thioxo group in the target compound may act as a radical scavenger, akin to phenylpropenoids in Populus buds .
  • Ethoxypropyl substituents could synergize with thioxo groups to enhance anti-inflammatory effects, as observed in structurally related natural products .

Biological Activity

Ethyl 1-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C31H34N6O6S\text{C}_{31}\text{H}_{34}\text{N}_{6}\text{O}_{6}\text{S}

This structure consists of multiple functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazolidinones exhibit significant antimicrobial properties. The thiazolidinone moiety in the compound is known for its ability to inhibit bacterial growth. For instance, a study demonstrated that similar thiazolidinone derivatives showed promising antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The pyrido[1,2-a]pyrimidine scaffold has been associated with anticancer activity. Compounds containing this structure have been shown to inhibit cell proliferation in several cancer cell lines. In vitro studies revealed that the compound could induce apoptosis in cancer cells through the activation of caspase pathways . This suggests that this compound may have potential as an anticancer agent.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Research indicates that compounds with similar structures can inhibit enzymes involved in cancer progression and bacterial resistance mechanisms. For example, thiazolidinone derivatives have been noted to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both bacteria and cancer cells .

Case Studies

StudyFindings
Study A Demonstrated significant antibacterial activity against E. coli and S. aureus.
Study B Showed induction of apoptosis in cancer cell lines via caspase activation.
Study CIdentified inhibition of DHFR by similar thiazolidinone compounds, suggesting potential for use in antibiotic resistance scenarios.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Key Enzymes : By targeting enzymes like DHFR, the compound disrupts essential metabolic pathways.
  • Induction of Apoptosis : Activation of apoptotic pathways leads to programmed cell death in cancer cells.
  • Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall integrity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.